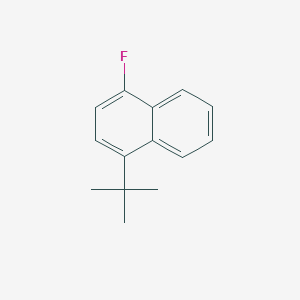
1-tert-Butyl-4-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a fluorination reaction. The process typically involves the following steps:
- Diazotization: 1-naphthylamine is treated with a strong acid and a nitrite solution to form a diazonium salt.
- Fluorination: The diazonium salt is then reacted with a fluorine-containing compound, such as fluoroboric acid or fluorophosphoric acid, to introduce the fluorine atom .
Industrial Production Methods: The industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl-4-fluoronaphthalene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the aromatic naphthalene ring.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide are used in polar solvents.
Major Products Formed:
Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include compounds where the fluorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-4-fluoronaphthalene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The aromatic ring undergoes substitution reactions, which can alter the compound’s electronic properties and reactivity.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to the formation of new compounds with different functionalities.
Comparación Con Compuestos Similares
1-tert-Butyl-4-chloronaphthalene: Similar structure but with a chlorine atom instead of fluorine.
1-tert-Butyl-4-bromonaphthalene: Similar structure but with a bromine atom instead of fluorine.
1-tert-Butyl-4-iodonaphthalene: Similar structure but with an iodine atom instead of fluorine
Uniqueness: 1-tert-Butyl-4-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs
Propiedades
Número CAS |
55830-94-9 |
|---|---|
Fórmula molecular |
C14H15F |
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
1-tert-butyl-4-fluoronaphthalene |
InChI |
InChI=1S/C14H15F/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9H,1-3H3 |
Clave InChI |
FKMDSCMJMBLVFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


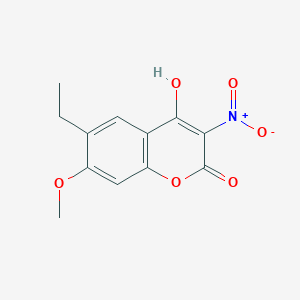
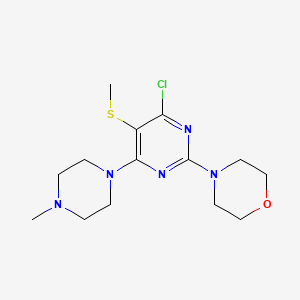
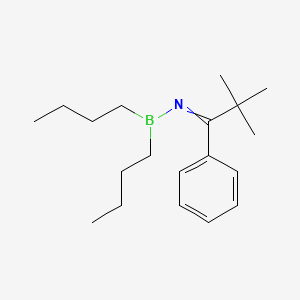
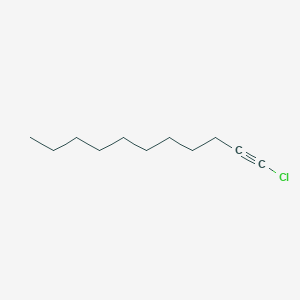
![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
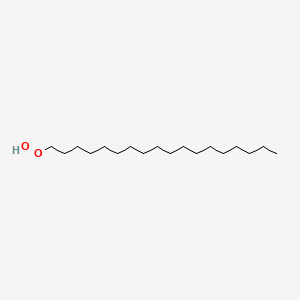
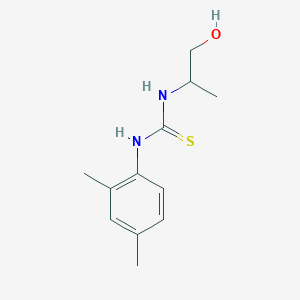
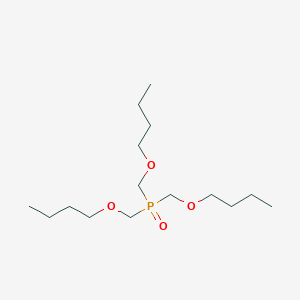

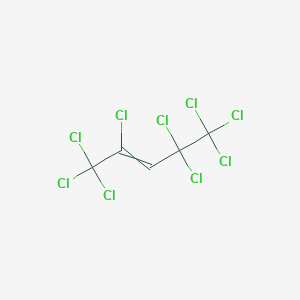
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
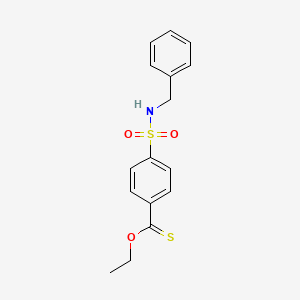
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
